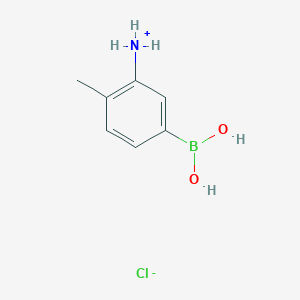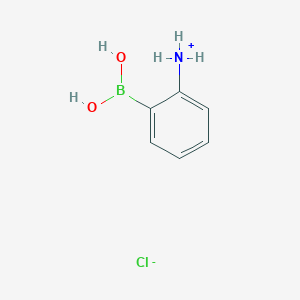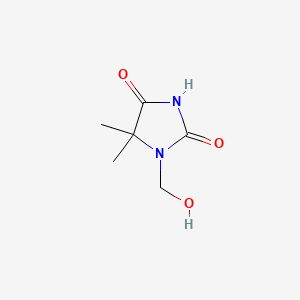
1,3,5-triazine-2,4,6-trithiol
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-trithiol: is an organic compound with the molecular formula C3H3N3S3 It is a derivative of 1,3,5-triazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by thiol groups
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-trithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-trithiol can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine-2,4,6-trithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted triazine derivatives
Wirkmechanismus
The mechanism of action of 1,3,5-triazine-2,4,6-trithiol involves its ability to form strong chemical bonds with metal ions. This property is particularly useful in applications such as heavy metal removal and catalysis. The thiol groups in the compound can coordinate with metal ions, forming stable complexes that can be easily separated from the reaction mixture. This coordination chemistry is also exploited in various catalytic processes, where the compound acts as a ligand to enhance the reactivity of metal catalysts .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used as a precursor for the synthesis of herbicides and disinfectants.
1,3,5-Triazine-2,4,6-trichloride (Cyanuric Chloride): Employed in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness: 1,3,5-Triazine-2,4,6-trithiol is unique due to the presence of three thiol groups, which impart distinct chemical properties compared to its analogs. The thiol groups enhance its ability to form strong bonds with metal ions, making it particularly useful in applications such as heavy metal removal and catalysis. This sets it apart from other triazine derivatives, which may not possess the same level of reactivity or versatility .
Eigenschaften
IUPAC Name |
1,3,5-triazine-2,4,6-trithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRRFSJFQTGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)S)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NC(=N1)S)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-dioxoinden-2-ylidene)methylamino]-5-methylbenzoic acid](/img/structure/B7766595.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N-hydroxyethanimidamide](/img/structure/B7766610.png)

![[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B7766617.png)



![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;chloride](/img/structure/B7766652.png)





